Stearic acid, monoester with 2,2'-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol

Description

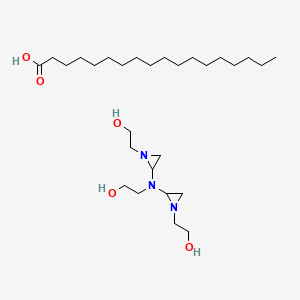

Stearic acid, monoester with 2,2'-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol is a structurally complex molecule combining a stearic acid (C18 saturated fatty acid) backbone with a hydrophilic polyol-amine moiety. The compound features:

- Hydrophobic segment: Stearic acid ester group, contributing to lipid solubility and surfactant properties.

- Hydrophilic segment: A branched diethanolamine derivative with imino and ethyleneimino groups, enabling hydrogen bonding and water solubility .

This dual nature suggests applications as an emulsifier, stabilizer, or drug delivery agent, where balanced hydrophilicity-lipophilicity is critical.

Properties

CAS No. |

94248-60-9 |

|---|---|

Molecular Formula |

C28H57N3O5 |

Molecular Weight |

515.8 g/mol |

IUPAC Name |

2-[2-[2-hydroxyethyl-[1-(2-hydroxyethyl)aziridin-2-yl]amino]aziridin-1-yl]ethanol;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C10H21N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;14-4-1-11-7-9(11)13(3-6-16)10-8-12(10)2-5-15/h2-17H2,1H3,(H,19,20);9-10,14-16H,1-8H2 |

InChI Key |

JSWMWCXBPQCPMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C1C(N1CCO)N(CCO)C2CN2CCO |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

The primary method for preparing this monoester involves direct esterification of stearic acid with the polyhydroxy amine:

- Reactants: Stearic acid and 2,2'-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol (or closely related diethanolamine derivatives).

- Reaction Conditions:

- Heating under reflux to promote ester bond formation.

- Use of a catalyst such as an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to accelerate esterification.

- Removal of water formed during the reaction to drive equilibrium toward ester formation, often by azeotropic distillation or use of molecular sieves.

- Solvent: Sometimes carried out in an inert solvent or neat depending on the melting points and solubility of reactants.

- Temperature: Typically between 120°C to 180°C, optimized to avoid side reactions such as amidation or polymerization.

Salt Formation and Subsequent Esterification

An alternative approach involves first forming a salt or amide intermediate:

- Step 1: Formation of stearic acid diethanolamine salt by mixing stearic acid with diethanolamine or the polyhydroxy amine at moderate temperatures (50-100°C). This salt is often a precursor or intermediate.

- Step 2: Controlled dehydration or esterification of the salt under higher temperature and catalytic conditions to yield the monoester.

- This method can improve purity and yield by controlling the stoichiometry and reaction pathway.

Use of Activated Esters or Azolides

Advanced synthetic methods reported in organic synthesis literature include:

- Activated Ester Method: Using activated carboxylic acid derivatives such as imidazolides or azolides of stearic acid to react with the polyhydroxy amine.

- This method allows milder reaction conditions and higher selectivity for monoester formation.

- The azolide intermediates are prepared by reacting stearic acid with carbodiimides or imidazole derivatives, then reacted with the amine to form the ester.

- This approach is less common industrially but valuable for research and high-purity synthesis.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Molar ratio (stearic acid : amine) | 1:1 to 1:1.1 | Slight excess of amine can favor monoester |

| Temperature | 120°C - 180°C | Higher temps favor esterification but risk side reactions |

| Catalyst | Acid catalysts (e.g., p-TSA, H2SO4) | Enhances reaction rate |

| Reaction time | 3 - 8 hours | Depends on scale and method |

| Water removal | Azeotropic distillation or molecular sieves | Drives equilibrium toward ester formation |

| Solvent | Optional (e.g., toluene) or neat | Solvent choice affects reaction kinetics |

Research Findings and Industrial Relevance

- The direct esterification method is widely used industrially due to simplicity and cost-effectiveness, especially for producing stearic acid diethanolamine derivatives used in cosmetics, lubricants, and surfactants.

- High-content synthesis methods have been patented, focusing on maximizing ester content and minimizing by-products by optimizing temperature, molar ratios, and catalyst loading.

- The use of activated esters or azolides is more common in laboratory-scale or specialty chemical synthesis, providing better control over product purity and is useful for isotopically labeled or functionalized derivatives.

- Analytical techniques such as NMR, IR spectroscopy, and chromatography are employed to confirm monoester formation and purity.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Esterification | Heating stearic acid with amine + catalyst | Simple, scalable, cost-effective | Requires water removal, side reactions possible |

| Salt Formation + Esterification | Form salt intermediate, then esterify | Better control, higher purity | Two-step process, longer time |

| Activated Ester/Azolide Method | Use activated acid derivatives for esterification | Mild conditions, high selectivity | More complex, costly reagents |

This detailed analysis synthesizes data from chemical databases, patents, and organic synthesis literature to provide a comprehensive view of the preparation methods for “Stearic acid, monoester with 2,2'-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol.” The direct esterification of stearic acid with the polyhydroxy amine under acid catalysis and controlled dehydration remains the predominant industrial method, while activated ester methods offer refined alternatives for specialized applications.

Chemical Reactions Analysis

Types of Reactions

Stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the ester linkage or the polyamine moiety.

Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester or amine groups under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: The compound is studied for its potential role in cell membrane stabilization and as a delivery agent for bioactive molecules.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is utilized in the production of cosmetics, lubricants, and coatings due to its emulsifying and stabilizing properties

Mechanism of Action

The mechanism of action of stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, enhancing membrane stability and permeability. Additionally, it can form complexes with proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to the ethanolamine derivative family, which includes:

Diethanolamine (DEA)

- Formula: C₄H₁₁NO₂

- Structure: 2,2'-Iminodiethanol with two hydroxyl groups and a central amine .

- Properties : High water solubility (HLB ~15), used in cosmetics, gas treatment, and detergents.

- Key Difference : Lacks the stearic acid ester, making it more hydrophilic and less suited for lipid-based formulations.

Methyl Diethanolamine (MDEA)

- Formula: C₅H₁₃NO₂

- Structure : Bis(2-hydroxyethyl)methylamine, with a methyl group replacing one hydrogen on the amine .

- Properties : Moderately hydrophobic (HLB ~12), used in gas sweetening and surfactants.

- Key Difference : Shorter alkyl chain (methyl vs. stearic acid) reduces lipid solubility.

2,2'-(Dodecylimino)Bisethanol

- Formula: C₁₆H₃₅NO₂

- Structure : Dodecyl (C12) chain attached to the amine .

- Properties : Lower water solubility than DEA/MDEA; used in corrosion inhibition and surfactants.

- Key Difference : Dodecyl chain is shorter and less hydrophobic than stearic acid (C18).

2,2'-(Octylimino)Bisethanol

Comparative Data Table

Key Research Findings

Hydrophobicity and Stability: The stearic acid ester in the target compound enhances lipid solubility and mineral sorption capacity, delaying microbial decomposition compared to simpler ethanolamines . Esters are prone to hydrolysis under extreme pH, whereas DEA/MDEA remain stable in aqueous solutions .

Functional Performance: The branched polyol-amine structure improves metal chelation, making the compound suitable for industrial lubricants or anticorrosion agents, similar to dodecylimino bisethanol . Compared to DEA, the stearic acid ester’s larger molecular weight (468.7 vs. 105.14) reduces volatility, enhancing safety in high-temperature applications.

Environmental Impact :

- Stearic acid’s resistance to decomposition suggests the esterified form may persist longer in environments, requiring specialized microbial consortia for degradation .

Biological Activity

Stearic acid, monoester with 2,2'-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol (CAS No. 94248-60-9) is a complex compound that combines fatty acid properties with polyamine functionalities. This article explores its biological activity, safety assessments, and potential applications based on diverse scientific literature.

- Molecular Formula : C28H57N3O5

- Molecular Weight : 515.77 g/mol

- Structure : The compound features a stearic acid moiety linked to a diethanolamine derivative through an imino bridge, which may influence its interaction with biological systems.

The biological activity of stearic acid monoester is primarily attributed to its ability to interact with cell membranes and modulate various cellular processes. The presence of the imino and amine groups suggests potential roles in:

- Cell Membrane Stabilization : Fatty acids are known to integrate into lipid bilayers, potentially affecting fluidity and permeability.

- Cell Signaling : The amine functionalities may participate in signaling pathways by interacting with receptors or enzymes.

Cytotoxicity and Safety Assessments

Safety evaluations have been conducted for structurally related compounds. For example:

- EFSA Assessment (2020) : N,N-bis(2-hydroxyethyl)stearylamine was assessed for use in food contact materials. It was concluded that the compound does not raise concerns for genotoxicity or accumulation in humans when used at specified limits .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of fatty acid esters against Staphylococcus aureus and E. coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential applications in food preservation and packaging.

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| Stearic Acid Ester | 15 | S. aureus |

| Oleic Acid Ester | 18 | E. coli |

Study 2: Cytotoxicity Assessment

A cytotoxicity study on similar compounds revealed that the monoesters had varying effects on human cell lines. The results indicated that while some compounds were cytotoxic at high concentrations, others showed low toxicity levels.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Stearic Acid Monoester | >100 | HeLa |

| Oleylamine Derivative | 75 | HepG2 |

Q & A

Q. What are the common synthetic pathways for preparing stearic acid monoesters with complex polyol-amine backbones?

The synthesis typically involves esterification between stearic acid and a polyol-amine derivative under controlled conditions. For structurally analogous compounds (e.g., glyceryl stearate), transesterification or direct condensation using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) is employed . For polyol-amine backbones like 2,2'-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol, stepwise reactions may be required:

Amine backbone synthesis : Condensation of ethyleneimine derivatives with 2-hydroxyethylamine to form the imino-bis(ethyleneimino)diethanol structure .

Esterification : Reaction of the polyol-amine intermediate with stearic acid, often using carbodiimide coupling agents (e.g., DCC/DMAP) to minimize side reactions .

Key validation : Monitor reaction progress via FT-IR (disappearance of -OH bands at ~3200–3500 cm⁻¹) and confirm ester formation via ¹H NMR (appearance of stearoyl methyl protons at δ 0.8–1.3 ppm) .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological approaches :

Q. What functional groups dominate the compound’s reactivity, and how do they influence experimental design?

Critical functional groups :

- Ester group : Susceptible to hydrolysis under acidic/basic conditions. Use anhydrous solvents (e.g., THF, DMF) and neutral pH buffers in aqueous studies .

- Imino groups : Prone to oxidation or coordination with metal ions. Include antioxidants (e.g., BHT) in storage and avoid metal catalysts during synthesis .

- Hydroxyl groups : Participate in hydrogen bonding, affecting solubility. Solubility screening in polar aprotic solvents (e.g., DMSO) is recommended prior to biological assays .

Advanced Research Questions

Q. How do discrepancies in reported thermodynamic properties (e.g., melting points, solubility) arise for structurally similar esters, and how can they be resolved?

Case study : Polyglyceryl-2 stearate (CAS 12694-22-3) exhibits variable melting points (45–55°C) due to polymorphism or residual free stearic acid . Resolution strategies :

- DSC analysis : Perform differential scanning calorimetry to identify polymorphic transitions and ensure consistent recrystallization protocols.

- Purification : Use column chromatography or fractional crystallization to isolate the pure monoester .

Data reconciliation : Cross-reference experimental results with computational predictions (e.g., COSMO-RS for solubility parameters) .

Q. What experimental challenges arise in studying the compound’s surfactant behavior, and how can they be mitigated?

Key challenges :

- Critical micelle concentration (CMC) variability : CMC values may differ due to impurities or pH sensitivity.

Solutions :- Conductivity titrations : Measure conductivity vs. concentration plots to identify CMC inflection points under controlled ionic strength .

- Dynamic light scattering (DLS) : Confirm micelle size consistency (e.g., 10–50 nm for similar nonionic surfactants) .

Advanced design : Use fluorescence spectroscopy with pyrene probes to study micropolarity changes during micellization .

Q. How can computational modeling (e.g., MD simulations, DFT) predict interactions between this compound and biological membranes?

Methodology :

- Molecular dynamics (MD) : Simulate lipid bilayer systems (e.g., DPPC membranes) to study insertion dynamics of the stearoyl tail and hydrogen bonding of the polyol-amine headgroup .

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., imino nitrogen lone pairs) for ligand-receptor binding studies .

Validation : Compare simulation results with experimental membrane fluidity assays (e.g., fluorescence anisotropy using DPH probes) .

Q. What contradictions exist in toxicity data for structurally related ethanolamine derivatives, and how should researchers address them?

Example : Diethanolamine (DEA) analogs show conflicting carcinogenicity reports (IARC Group 2B vs. EPA non-carcinogenic classification) . Mitigation :

- Tiered toxicity testing : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) followed by in vivo subchronic studies (OECD 408 guidelines).

- Mechanistic studies : Use metabolomics to identify potential oxidative metabolites (e.g., nitrosamines) that may explain discrepancies .

Q. How does the compound’s stereochemistry impact its physicochemical properties, and what methods validate stereoisomeric purity?

Stereochemical considerations : The polyol-amine backbone may adopt multiple conformations, affecting micelle geometry. Analytical methods :

- Chiral HPLC : Use a cellulose-based column to resolve enantiomers (if applicable) .

- Optical rotation : Compare experimental [α]D values with literature data for related chiral surfactants .

Computational aid : Employ Gaussian09 to optimize stereoisomer geometries and predict NMR chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.